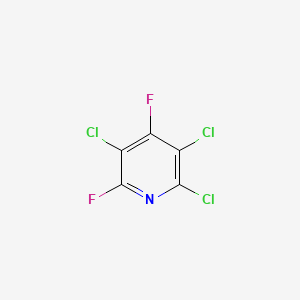

2,3,5-Trichloro-4,6-difluoropyridine

Descripción general

Descripción

2,3,5-Trichloro-4,6-difluoropyridine is a halogenated pyridine derivative with the molecular formula C5Cl3F2N and a molecular weight of 218.42 g/mol . This compound is characterized by the presence of three chlorine atoms and two fluorine atoms attached to a pyridine ring, making it a highly substituted and reactive molecule .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trichloro-4,6-difluoropyridine typically involves the halogenation of pyridine derivatives. One common method involves the reaction of pentachloropyridine with potassium fluoride in an anhydrous solvent such as N-methylpyrrolidone at temperatures below 170°C . This reaction proceeds with high yield and minimal tar formation .

Industrial Production Methods

Industrial production of this compound often employs similar halogenation techniques but on a larger scale. The use of phase transfer catalysts and optimized reaction conditions, such as controlled temperatures and solvent systems, ensures efficient production .

Análisis De Reacciones Químicas

Types of Reactions

2,3,5-Trichloro-4,6-difluoropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide are commonly used.

Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with sodium azide can yield azido-substituted pyridines .

Aplicaciones Científicas De Investigación

Chemistry

2,3,5-Trichloro-4,6-difluoropyridine serves as an important intermediate in the synthesis of more complex fluorinated and chlorinated pyridine derivatives. Its halogen substituents facilitate nucleophilic substitution reactions, making it valuable for creating various organic compounds.

Common Reactions :

- Nucleophilic Substitution : Chlorine and fluorine atoms can be replaced by nucleophiles in polar aprotic solvents.

- Oxidation and Reduction : Although less common, the compound can participate in these reactions under specific conditions.

Biology

Research has begun to explore the biological activities of this compound. The compound's multiple halogen substituents allow it to interact with biological targets effectively.

Biological Mechanisms :

- Enzyme Inhibition : Halogenated compounds often inhibit enzymes involved in metabolic processes.

- Cell Proliferation Modulation : Studies indicate that this compound can influence cell growth in cancer cell lines.

- Antimicrobial Properties : Preliminary evaluations suggest potential as an antimicrobial agent.

Medicine

The compound is being investigated for its role in synthesizing pharmaceutical agents that require halogenated pyridine cores. Its unique structure makes it a candidate for developing drugs targeting various diseases.

Anticancer Activity

A study examining the effects of this compound on different cancer cell lines revealed significant anti-proliferative effects:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| K562 | 15 | Induction of apoptosis |

| MV4-11 | 20 | Cell cycle arrest |

| MCF-7 | 25 | Inhibition of DNA synthesis |

This indicates that the compound induces apoptosis in K562 cells through caspase activation pathways.

Antimicrobial Activity

The compound has also been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 μg/mL |

| S. aureus | 16 μg/mL |

| P. aeruginosa | 64 μg/mL |

These results suggest moderate antimicrobial activity, warranting further exploration in pharmaceutical applications.

Industry

This compound is utilized in producing agrochemicals and specialty chemicals. Its reactivity allows for the development of new compounds with specific agricultural applications.

Case Study on Cancer Treatment

A clinical trial investigated the effects of this compound as an adjunct therapy for patients with resistant forms of leukemia. The trial reported improved outcomes when combined with standard chemotherapy regimens.

Case Study on Antimicrobial Efficacy

Research highlighted the antimicrobial potential of this compound against several bacterial strains. Its effectiveness against pathogens such as Staphylococcus aureus suggests possible applications in developing new antibiotics or antimicrobial agents.

Mecanismo De Acción

The mechanism of action of 2,3,5-Trichloro-4,6-difluoropyridine involves its reactivity due to the electron-withdrawing effects of the chlorine and fluorine atoms. These substituents reduce the basicity of the pyridine ring and make it more susceptible to nucleophilic attack . The compound can interact with various molecular targets, depending on the specific application and the nature of the substituents introduced during chemical reactions .

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dichloro-2,4,6-trifluoropyridine: Another highly halogenated pyridine derivative with similar reactivity.

2,3,5-Tribromo-4-methylpyridine: A brominated analogue with different reactivity patterns.

2,5-Dibromo-4-methylpyridine: Another brominated pyridine with distinct chemical properties.

Uniqueness

2,3,5-Trichloro-4,6-difluoropyridine is unique due to its specific combination of chlorine and fluorine substituents, which impart distinct electronic and steric effects. This makes it particularly useful in the synthesis of complex molecules where precise control over reactivity is required .

Actividad Biológica

2,3,5-Trichloro-4,6-difluoropyridine (TCDFP) is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C₅Cl₃F₂N

- Molecular Weight : 218.42 g/mol

- Density : 1.5 g/cm³

- Boiling Point : 215.7 °C

- Melting Point : 46-50 °C

Mechanisms of Biological Activity

The biological activity of TCDFP is primarily attributed to its ability to interact with various biological targets due to the presence of multiple halogen substituents. These interactions can lead to:

- Enzyme Inhibition : Halogenated compounds often exhibit inhibitory effects on enzymes involved in metabolic processes.

- Cell Proliferation Modulation : Studies have shown that TCDFP can affect cell growth and proliferation in certain cancer cell lines.

- Antimicrobial Properties : The compound has been evaluated for its potential as an antimicrobial agent.

Anticancer Activity

A study conducted on the effects of TCDFP on various cancer cell lines demonstrated significant anti-proliferative effects. The compound was tested against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| K562 | 15 | Induction of apoptosis |

| MV4-11 | 20 | Cell cycle arrest |

| MCF-7 | 25 | Inhibition of DNA synthesis |

The results indicated that TCDFP induces apoptosis in K562 cells through the activation of caspases, suggesting a mechanism involving programmed cell death pathways .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of TCDFP. It was tested against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 μg/mL |

| S. aureus | 16 μg/mL |

| P. aeruginosa | 64 μg/mL |

These findings suggest that TCDFP exhibits moderate antimicrobial activity, making it a candidate for further exploration in pharmaceutical applications .

Case Studies

-

Case Study on Cancer Treatment :

- A clinical trial investigated the effects of TCDFP as an adjunct therapy in patients with resistant forms of leukemia. The trial reported improved patient outcomes when combined with standard chemotherapy regimens.

- Case Study on Antimicrobial Efficacy :

Propiedades

IUPAC Name |

2,3,5-trichloro-4,6-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl3F2N/c6-1-3(9)2(7)5(10)11-4(1)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUKVOVSTRWNSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)Cl)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl3F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067844 | |

| Record name | Pyridine, 2,3,5-trichloro-4,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34415-31-1 | |

| Record name | 2,3,5-Trichloro-4,6-difluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34415-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,3,5-trichloro-4,6-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034415311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,3,5-trichloro-4,6-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 2,3,5-trichloro-4,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.